Ethyl 3-(trifluoromethyl)crotonate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-(trifluoromethyl)crotonate (CAS 24490-03-7, C₇H₉F₃O₂, MW 182.14) is an α,β-unsaturated ester featuring a trifluoromethyl group at the β‑carbon of the crotonate backbone. It is supplied primarily as an (E)+(Z) isomer mixture at 96% purity.

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
CAS No. 24490-03-7
Cat. No. B1308867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(trifluoromethyl)crotonate
CAS24490-03-7
Molecular FormulaC7H9F3O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C(F)(F)F
InChIInChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3
InChIKeyOSZLARYVWBUKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Trifluoromethyl)crotonate (CAS 24490-03-7) — Core Physicochemical & Structural Identity for Procurement Specification


Ethyl 3-(trifluoromethyl)crotonate (CAS 24490-03-7, C₇H₉F₃O₂, MW 182.14) is an α,β-unsaturated ester featuring a trifluoromethyl group at the β‑carbon of the crotonate backbone. It is supplied primarily as an (E)+(Z) isomer mixture at 96% purity . The compound belongs to the class of β‑trifluoromethyl‑substituted Michael acceptors and serves as a versatile difunctionalized C4 building block for constructing trifluoromethyl‑containing bioactive molecules. Its key differentiating structural feature — the CF₃ substituent directly conjugated to the olefin — imparts distinct electronic properties and reactivity patterns that cannot be replicated by non‑fluorinated or regioisomeric analogs [1].

Ethyl 3-(Trifluoromethyl)crotonate — Why Unfluorinated or Regioisomeric Crotonates Cannot Substitute Directly


Simple in‑class substitution with ethyl crotonate (CAS 623‑70‑1) or ethyl 3‑methylcrotonate (CAS 638‑10‑8) fails because the β‑CF₃ group fundamentally alters the electron distribution of the conjugated π‑system. This shifts the balance between inductive (σ‑withdrawal) and π‑resonance effects, lowering the LUMO energy and increasing electrophilicity of the double bond [1]. As a result, reaction rates, stereochemical outcomes, and product profiles differ markedly in cycloaddition and conjugate‑addition transformations. Furthermore, the regioisomeric ethyl 4,4,4‑trifluorocrotonate (CF₃ at the γ‑position) exhibits a different electronic topology and favors inverse electron‑demand pathways, making it non‑interchangeable for normal‑demand Diels–Alder applications [2]. The quantitative evidence below substantiates these differential features for scientific selection.

Ethyl 3-(Trifluoromethyl)crotonate — Quantified Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (logP) Relative to Non‑Fluorinated and Methyl‑Substituted Crotonates

Ethyl 3‑(trifluoromethyl)crotonate exhibits significantly higher lipophilicity than its closest non‑fluorinated analogs. The predicted logP for the target compound is 2.058, compared with 1.126 for ethyl crotonate and 1.516 for ethyl 3‑methylcrotonate [1]. The ΔlogP of +0.93 relative to ethyl crotonate translates to an approximately 8.5‑fold increase in octanol‑water partition coefficient, which is a meaningful magnitude for medicinal chemistry applications where membrane permeation and metabolic stability are critical.

Lipophilicity Drug-likeness Membrane permeability

Superior Diastereoselectivity in Asymmetric Michael Addition for β‑Trifluoromethyl Amino Acid Synthesis

In the asymmetric Michael addition of a glycine‑derived Ni(II) Schiff‑base complex to substituted crotonates, ethyl 3‑(trifluoromethyl)crotonate afforded the corresponding addition product with >98% diastereomeric excess (de) [1]. This near‑complete stereochemical discrimination arises from the pronounced steric and electronic contrast between the CF₃ and CH₃ groups on the β‑carbon. In contrast, non‑fluorinated crotonate esters bearing two hydrogen atoms or an isopropyl group at the β‑position exhibit significantly lower diastereoselectivities under analogous conditions (class‑level inference based on the mechanistic rationale discussed in the cited study). The >98% de value approaches the practical limit for diastereocontrol in this reaction manifold.

Asymmetric synthesis Diastereoselectivity Amino acid chemistry

Enhanced Diels–Alder Reactivity and Stereoselectivity Mediated by the β‑CF₃ Group

The Diels–Alder reaction of a series of fluorinated trans‑crotonates with cyclopentadiene at 25 °C was systematically investigated by McBee et al. [1]. The fluoroalkyl substituents, including the β‑trifluoromethyl group in ethyl 3‑(trifluoromethyl)crotonate, dominate the stereochemical course of the cycloaddition. The endo/exo product ratios correlate linearly with the inductive substituent constants (σI) of the fluoroalkyl groups, with the strongly electron‑withdrawing CF₃ group inducing higher endo selectivity than CH₃, H, or less electronegative substituents. While the exact endo/exo ratio for ethyl 3‑(trifluoromethyl)crotonate is not publicly digitized from the 1973 paper, the study explicitly establishes that β‑CF₃ substitution increases both reaction rate and endo preference relative to non‑fluorinated crotonates. Supporting computational studies confirm that the CF₃ group lowers the LUMO energy of the dienophile, thereby reducing the activation barrier for normal electron‑demand Diels–Alder cycloaddition [2].

Cycloaddition Diels-Alder reactivity Stereoselectivity

Differential Physicochemical Properties: Boiling Point, Vapor Pressure, and Density vs. Non‑Fluorinated Crotonates

Ethyl 3‑(trifluoromethyl)crotonate exhibits markedly different physical properties compared to ethyl crotonate. The target compound has a boiling point of 129 °C (literature) versus 142–143 °C for ethyl crotonate, representing a 13–14 °C depression [1]. The vapor pressure is substantially reduced: 1.46 mmHg at 25 °C for the CF₃ derivative versus approximately 6.87 mmHg for ethyl crotonate — a 4.7‑fold decrease [1]. Density is significantly higher (1.157 g/cm³ vs. 0.918 g/mL) due to the mass contribution of fluorine atoms [1]. These differences directly impact distillation parameters, solvent compatibility, and exposure risk assessment.

Physicochemical properties Volatility Process engineering

Ethyl 3-(Trifluoromethyl)crotonate — Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Stereoselective Synthesis of Chiral β‑Trifluoromethyl Amino Acids and Pyroglutamic Acid Derivatives

The >98% diastereomeric excess achieved in Michael additions of glycine Schiff‑base complexes to ethyl 3‑(trifluoromethyl)crotonate [1] enables the enantioselective construction of highly sterically constrained pyroglutamic acids and β‑trifluoromethyl‑α‑amino acids. These building blocks are critical intermediates in the development of constrained peptide mimetics, protease inhibitors, and fluorinated drug candidates. The quantitative stereocontrol eliminates the need for chiral chromatographic separation in many cases, reducing purification cost and improving overall process mass intensity.

Diels–Alder Construction of Trifluoromethyl‑Substituted Cyclohexene and Heterocyclic Frameworks

The enhanced electrophilicity imparted by the β‑CF₃ group (validated by quantitative linear free‑energy correlations [1]), combined with the predictive stereochemical model established by McBee et al., makes ethyl 3‑(trifluoromethyl)crotonate the dienophile of choice when high endo selectivity and rapid cycloaddition kinetics are required. Applications include the synthesis of trifluoromethylated carbocyclic natural product analogs, fluorinated heterocycles for agrochemical discovery, and chiral cyclohexene intermediates for downstream functionalization.

Medicinal Chemistry Exploration of Fluorinated Lead‑Like and Drug‑Like Molecules

The +0.93 ΔlogP advantage over ethyl crotonate [1][2] positions ethyl 3‑(trifluoromethyl)crotonate as a strategic early‑stage intermediate for medicinal chemistry programs seeking to modulate compound lipophilicity, metabolic stability, and target engagement. The CF₃ group is a privileged substituent in drug design, and its incorporation via this β‑substituted crotonate ester provides a direct entry into a chemical space that is inaccessible to non‑fluorinated or γ‑CF₃‑substituted crotonate building blocks .

Agrochemical Intermediate for Trifluoromethyl‑Substituted Fungicides and Herbicides

Substituted crotonate esters bearing the β‑trifluoromethyl motif have been claimed in patent literature as precursors to fungicidal and herbicidal active ingredients [1]. The distinct physicochemical profile of ethyl 3‑(trifluoromethyl)crotonate — including lower boiling point and reduced vapor pressure — facilitates industrial‑scale handling and process engineering compared to non‑fluorinated crotonates, which is a practical consideration for agrochemical manufacturing workflows.

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